molecular formula C19H17NO2S B1624231 Ethyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate CAS No. 91076-98-1

Ethyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate

Cat. No. B1624231
CAS RN: 91076-98-1
M. Wt: 323.4 g/mol
InChI Key: FQTFOVORLZHBBH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate is a chemical compound with the linear formula C19H17NO3S . It is a solid substance .


Synthesis Analysis

The synthesis of thiophene derivatives, including Ethyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate, often involves the Gewald synthesis . This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate is represented by the linear formula C19H17NO3S . The InChI key for this compound is WYVQYIFJAMSUQF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate is a solid substance . The molecular weight of this compound is not explicitly mentioned in the available resources.

Scientific Research Applications

Anti-proliferative Activity and Tumor Cell Selectivity

A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, similar in structure to Ethyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate, demonstrated pronounced anti-proliferative activity with significant tumor cell selectivity. These compounds showed mid-nanomolar range activity against specific tumor cell types such as T-lymphoma, prostate, kidney, and hepatoma tumor cells, highlighting their potential in targeted cancer therapy (Thomas et al., 2017).

Antibacterial and Antifungal Activities

Research on new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, starting from a similar thiophene carboxylate, showed antibacterial and antifungal activities. These findings suggest the compound's utility in developing new antimicrobial agents (Faty et al., 2010).

Synthesis of Bis-heterocyclic Monoazo Dyes

Another study involved the synthesis of bis-heterocyclic monoazo dyes based on the thiophene ring, derived from an ethyl amino thiophene carboxylate. These dyes exhibited solvatochromic behavior and tautomeric structures in various solvents, indicating their potential in dye and pigment industries (Karcı & Karcı, 2012).

Antimicrobial Activity of 2-Aminothiophene Derivatives

Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives were synthesized and exhibited significant antimicrobial activity, highlighting the structural scaffold's potential in developing new antimicrobial agents (Prasad et al., 2017).

Anti-Microbial Agents with Pyrazole and Thiophene Pharmacophore

The synthesis of ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives demonstrated potent in vitro antimicrobial activities. Some derivatives were more potent than standard drugs against specific fungi, illustrating the compound's utility in antimicrobial drug development (Mabkhot et al., 2015).

Corrosion Inhibition

A study on pyranpyrazole derivatives as corrosion inhibitors for mild steel, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, showcased their effectiveness in preventing corrosion. This application is crucial for industrial processes, particularly in pickling processes (Dohare et al., 2017).

Biochemical Analysis

Biochemical Properties

Ethyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity. Additionally, the compound may affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .

properties

IUPAC Name

ethyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c1-2-22-19(21)18-16(20)12-17(23-18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTFOVORLZHBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427885
Record name Ethyl 3-amino-5-([1,1'-biphenyl]-4-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91076-98-1
Record name Ethyl 3-amino-5-([1,1'-biphenyl]-4-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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